molecular formula C10H8N2Te B14270243 Pyridine, 2,2'-tellurobis- CAS No. 149380-00-7

Pyridine, 2,2'-tellurobis-

Cat. No.: B14270243
CAS No.: 149380-00-7
M. Wt: 283.8 g/mol
InChI Key: VIFPHKCRDNJCBT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Pyridine, 2,2’-tellurobis- typically involves the reaction of pyridine with tellurium-containing reagents. One common method is the reaction of pyridine with tellurium tetrachloride (TeCl4) under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Pyridine, 2,2’-tellurobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: Reduction of Pyridine, 2,2’-tellurobis- can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

Pyridine, 2,2’-tellurobis- has several scientific research applications across different fields:

    Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The biological applications of Pyridine, 2,2’-tellurobis- are still under investigation.

    Medicine: In medicine, the compound’s potential as an antioxidant and its ability to interact with biological molecules make it a candidate for drug development.

    Industry: Industrial applications of Pyridine, 2,2’-tellurobis- include its use in the synthesis of advanced materials and as a precursor for other organotellurium compounds.

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium atom and the pyridine rings. The tellurium atom can form bonds with various metal ions, facilitating the formation of coordination complexes. These complexes can exhibit catalytic activity by providing a suitable environment for chemical reactions to occur .

The pyridine rings can participate in electrophilic and nucleophilic interactions, allowing the compound to engage in various chemical processes. The exact molecular pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Pyridine, 2,2’-tellurobis- can be compared with other similar compounds, such as:

    Pyridine, 2,2’-selenobis-: This compound features selenium instead of tellurium.

    Pyridine, 2,2’-sulfobis-: In this compound, sulfur replaces tellurium.

    Pyridine, 2,2’-oxobis-: This compound contains an oxygen atom instead of tellurium.

Properties

CAS No.

149380-00-7

Molecular Formula

C10H8N2Te

Molecular Weight

283.8 g/mol

IUPAC Name

2-pyridin-2-yltellanylpyridine

InChI

InChI=1S/C10H8N2Te/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H

InChI Key

VIFPHKCRDNJCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)[Te]C2=CC=CC=N2

Origin of Product

United States

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